molecular formula C10H8BrF3O2 B2685636 5-Bromo-2-(trifluoromethyl)benzyl acetate CAS No. 2149591-27-3

5-Bromo-2-(trifluoromethyl)benzyl acetate

Cat. No.: B2685636
CAS No.: 2149591-27-3
M. Wt: 297.071
InChI Key: LJHHUQBKFVPPJV-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzyl acetate is an organic compound with the molecular formula C10H8BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)benzyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)benzoic acid
  • 5-Bromo-2-(trifluoromethyl)benzyl alcohol
  • 5-Bromo-2-(trifluoromethyl)benzyl chloride

Uniqueness

5-Bromo-2-(trifluoromethyl)benzyl acetate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical reactivity and stability. The acetate group also provides versatility in various chemical transformations .

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHUQBKFVPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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